molecular formula C19H24N2O3 B14993517 4-(pentyloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

4-(pentyloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Cat. No.: B14993517
M. Wt: 328.4 g/mol
InChI Key: ZQAJEJPYMHKHGY-UHFFFAOYSA-N
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Description

4-(pentyloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a synthetic organic compound It is characterized by the presence of a benzamide group, a tetrahydrobenzoxazole ring, and a pentyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pentyloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: This can be achieved through the reaction of a substituted benzoyl chloride with an amine.

    Introduction of the Pentyloxy Group: This step involves the alkylation of a phenol group with a pentyl halide under basic conditions.

    Cyclization to Form the Benzoxazole Ring: This can be done through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pentyloxy group or the benzoxazole ring.

    Reduction: Reduction reactions could target the benzamide group or the benzoxazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Therapeutics: Investigation into its potential as a drug candidate for various diseases.

Industry

    Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(pentyloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    4-(pentyloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide: can be compared with other benzamide derivatives, benzoxazole compounds, and pentyloxy-substituted molecules.

Uniqueness

    Structural Features: The combination of the benzamide group, benzoxazole ring, and pentyloxy substituent makes it unique.

    Functional Properties: Its specific chemical and physical properties may differ from similar compounds, leading to unique applications and effects.

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

4-pentoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C19H24N2O3/c1-2-3-6-13-23-15-11-9-14(10-12-15)18(22)20-19-16-7-4-5-8-17(16)21-24-19/h9-12H,2-8,13H2,1H3,(H,20,22)

InChI Key

ZQAJEJPYMHKHGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2

Origin of Product

United States

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